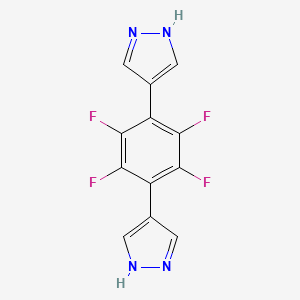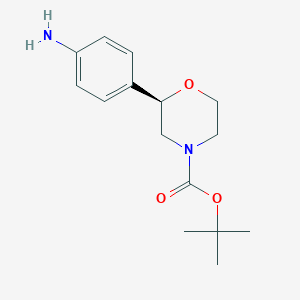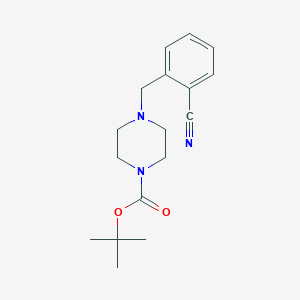
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid is a heterobifunctional crosslinker containing a methylsulfonylpyridine moiety. It exhibits exquisite chemoselectivity for cysteine and carboxylic acid groups . This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising candidate for bioconjugation applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-chloropyrimidine and methylsulfonyl chloride.
Introduction of the Hex-5-ynoic Acid Moiety: The hex-5-ynoic acid moiety is introduced via a coupling reaction, often using reagents like palladium catalysts and copper iodide under inert conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonyl group.
Click Chemistry: The alkyne group in the hex-5-ynoic acid moiety makes it suitable for click chemistry reactions, particularly with azides to form triazoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Iodide: Facilitates alkyne-azide cycloaddition.
Inert Atmosphere: Often required to prevent oxidation during sensitive reactions.
Major Products
Triazoles: Formed through click chemistry.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid involves its ability to form stable conjugates with cysteine residues in proteins. This is facilitated by the high chemoselectivity of the methylsulfonylpyridine moiety for thiol groups. The resulting conjugates are stable in various biological environments, making them useful for a range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester: Another heterobifunctional crosslinker with similar properties but includes an NHS ester group for enhanced reactivity with amines.
5-Hexynoic acid, 6-[2-(methylsulfonyl)-5-pyrimidinyl]-: A closely related compound with slight variations in the functional groups.
Uniqueness
This compound stands out due to its superior stability and chemoselectivity, making it particularly valuable for applications requiring long-term stability in biological systems .
Eigenschaften
IUPAC Name |
6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABBLJRZNHNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)




![5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8147010.png)


![tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B8147027.png)




